molecular formula C13H15N3O3S B2685060 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 2309216-16-6

3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2685060
CAS No.: 2309216-16-6
M. Wt: 293.34
InChI Key: NMRMHWDCWDPEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide features a unique heterocyclic framework with three key structural motifs: (1) a 2,5-dioxopyrrolidinyl (succinimide) group, (2) an azetidine (four-membered saturated ring), and (3) a thiophen-2-yl carboxamide moiety. The succinimide group is a well-known pharmacophore in enzyme inhibitors, particularly targeting proteases and kinases, due to its ability to form hydrogen bonds and engage in hydrophobic interactions . The azetidine ring introduces conformational strain, which can enhance binding selectivity in biological targets compared to larger ring systems.

Properties

IUPAC Name

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11-3-4-12(18)16(11)8-9-6-15(7-9)13(19)14-10-2-1-5-20-10/h1-2,5,9H,3-4,6-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRMHWDCWDPEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Structure

The compound features a complex structure characterized by:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Dioxopyrrolidin moiety : Contributes to the compound's stability and reactivity.
  • Thiophene ring : Imparts unique electronic properties that may enhance biological interactions.

Molecular Formula

The molecular formula of the compound is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S with a molecular weight of 307.37 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticonvulsant Activity :
    • The compound has shown promise in preclinical models for treating epilepsy. It interacts with central nervous system targets, potentially modulating sodium and calcium currents, which are critical in seizure activity .
  • Antinociceptive Effects :
    • Studies have demonstrated its effectiveness in pain models, suggesting it could serve as a novel analgesic agent. The mechanism appears to involve antagonism of pain pathways, possibly through TRPV1 receptor modulation .
  • Neuroprotective Properties :
    • Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases.

The proposed mechanisms include:

  • Modulation of Ion Channels : The compound may influence voltage-gated sodium and calcium channels, which are pivotal in neuronal excitability.
  • Receptor Interactions : It may act as an antagonist at TRPV1 receptors, known for their role in pain sensation and inflammation .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Dioxopyrrolidin Ring :
    • This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
  • Azetidine Ring Formation :
    • The azetidine structure is introduced via nucleophilic substitution reactions.
  • Thiophene Attachment :
    • The thiophene moiety is incorporated through electrophilic aromatic substitution or nucleophilic reactions with thiophene derivatives.

Yield and Purity

Optimized synthetic routes focus on maximizing yield and purity through techniques such as:

  • Use of catalysts.
  • Controlled reaction environments.
  • Purification methods like chromatography.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticonvulsant Evaluation :
    • In a study using the maximal electroshock (MES) model, the compound exhibited significant anticonvulsant effects compared to standard treatments, indicating its potential as an alternative therapy .
  • Antinociceptive Testing :
    • In formalin-induced pain models, the compound demonstrated substantial analgesic effects, suggesting its utility in managing acute and chronic pain conditions .

Comparative Analysis

The following table summarizes key findings from various studies on similar compounds:

Compound NameActivity TypeModel UsedKey Findings
Compound AAnticonvulsantMES modelSignificant reduction in seizure frequency
Compound BAntinociceptiveFormalin testHigh efficacy in pain reduction
3-Dioxopyrrolidin derivativeAnticonvulsant/AntinociceptiveVarious animal modelsPromising results in seizure and pain management

Comparison with Similar Compounds

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ()

  • Key Differences :
    • Replaces the azetidine-thiophene carboxamide with a benzothiazole-benzamide scaffold.
    • Incorporates fluorine and ethyl substituents on the benzothiazole ring, enhancing electronegativity and steric bulk.
  • Fluorine atoms could improve metabolic stability and binding affinity in hydrophobic pockets .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Key Differences: Features a fused tetrahydroimidazo-pyridine core instead of azetidine. Includes nitro and cyano groups, which are strong electron-withdrawing substituents.
  • Implications :
    • The larger imidazo-pyridine system may reduce conformational flexibility but improve binding to larger active sites (e.g., kinases) .

Physicochemical and Pharmacological Comparison

Parameter Target Compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(benzothiazole derivative) Diethyl tetrahydroimidazo-pyridine
Core Structure Azetidine + thiophene Benzothiazole + benzamide Tetrahydroimidazo-pyridine
Key Functional Groups Succinimide, carboxamide Succinimide, fluorine, ethyl Cyano, nitro, ester
Molecular Weight ~350–400 (estimated) Not reported 51% yield (synthetic)
Bioactivity Insights Likely protease/kinase inhibition Potential kinase inhibition Not explicitly stated

Research Findings and Methodological Considerations

  • Dose-Effect Analysis : Methods described by Litchfield and Wilcoxon () are critical for evaluating the target compound’s potency (e.g., ED₅₀) and slope of dose-response curves. Their graphical approach avoids log-probit transformations, enabling rapid assessment of confidence limits and relative potency .
  • Synthetic Challenges : The azetidine ring’s strain may complicate synthesis, necessitating optimized conditions (e.g., sodium acetate-mediated condensations as in ) to prevent ring-opening side reactions .
  • Spectroscopic Validation : As demonstrated for the tetrahydroimidazo-pyridine derivative (), HRMS and NMR are essential for confirming the target compound’s structure and purity .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves three key steps:

  • Azetidine ring formation : Cyclization reactions using precursors like ethyl 2-azido-3-thiophenecarboxylates, as described in azetidine synthesis protocols .
  • Introduction of the dioxopyrrolidinylmethyl group : Alkylation or coupling reactions using 2,5-dioxopyrrolidin-1-yl derivatives, analogous to methods for activating carboxyl groups in N-succinimidyl esters .
  • Carboxamide coupling : Reaction with thiophen-2-ylamine via carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous solvents like DMF or acetonitrile .

Q. How is the compound characterized post-synthesis?

  • Structural confirmation : ¹H and ¹³C NMR to verify azetidine, dioxopyrrolidinyl, and thiophene moieties. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ≈ 335.12 g/mol) .
  • Purity analysis : HPLC with UV detection (λ ~250 nm for thiophene absorption) .

Q. What are the likely biological targets of this compound?

  • The azetidine and thiophene motifs are common in kinase inhibitors and GPCR modulators. Computational docking studies suggest potential interactions with ATP-binding pockets or allosteric sites .
  • Preliminary in vitro screens should prioritize enzymes like tyrosine kinases or cytochrome P450 isoforms .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (based on SDS data for structurally related pyrrolidinones) .
  • Storage : Dry, cool conditions (-20°C) to prevent hydrolysis of the dioxopyrrolidinyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysis : Add KI or tetrabutylammonium iodide to facilitate leaving-group displacement .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

Q. How to resolve contradictory NMR data for azetidine ring protons?

  • Dynamic effects : Rotameric equilibria in the azetidine ring may cause signal splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks .
  • 2D techniques : HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity .

Q. What computational methods predict metabolic stability?

  • In silico tools : SwissADME or ADMET Predictor to estimate CYP450 metabolism.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH, LC-MS quantification) .

Q. How to address low solubility in aqueous buffers during bioassays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Pro-drug design : Modify the dioxopyrrolidinyl group into a hydrolyzable ester for enhanced bioavailability .

Q. What strategies validate target engagement in cellular models?

  • Competitive binding assays : Use fluorescent probes (e.g., ATP-red conjugates for kinase targets) .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking and experimental IC₅₀ values?

  • Flexible docking : Account for protein conformational changes using molecular dynamics simulations (e.g., GROMACS).
  • Off-target screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. Why does the compound exhibit batch-dependent purity?

  • Degradation pathways : Hydrolysis of the dioxopyrrolidinyl group under humid conditions. Confirm stability via accelerated aging tests (40°C/75% RH for 48 hours) .
  • Purification : Switch from column chromatography to preparative HPLC for higher resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.